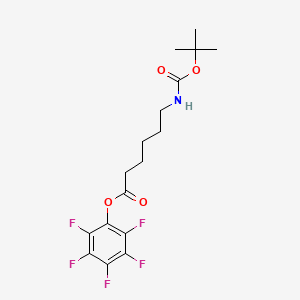
4-BROMO-3-(PROPAN-2-YLOXY)PHENOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-BROMO-3-(PROPAN-2-YLOXY)PHENOL is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and an isopropoxy group at the third position on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL typically involves the bromination of 3-isopropoxyphenol. One common method includes the use of bromine in the presence of a solvent like carbon disulfide or glacial acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, solvent concentration, and bromine feed rate.
化学反応の分析
Types of Reactions: 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 3-isopropoxyphenol.
科学的研究の応用
4-BROMO-3-(PROPAN-2-YLOXY)PHENOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL involves its interaction with various molecular targets. The bromine atom and phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
4-Bromophenol: Similar structure but lacks the isopropoxy group.
3-Isopropoxyphenol: Similar structure but lacks the bromine atom.
4-Bromo-2-isopropoxyphenol: Similar structure with different substitution pattern.
Uniqueness: 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL is unique due to the specific positioning of the bromine and isopropoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C9H11BrO2 |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
4-bromo-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,1-2H3 |
InChIキー |
QNAJTQPJMSCCBO-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)O)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline](/img/structure/B8658226.png)









